molecular formula C20H20N2O2 B13516946 Benzyl 4-cyano-4-phenylpiperidine-1-carboxylate

Benzyl 4-cyano-4-phenylpiperidine-1-carboxylate

Cat. No.: B13516946
M. Wt: 320.4 g/mol
InChI Key: DNCICKHTKCCTID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 4-cyano-4-phenylpiperidine-1-carboxylate: is a chemical compound with the molecular formula C19H20N2O2 It is a piperidine derivative known for its unique structure, which includes a benzyl group, a cyano group, and a phenyl group attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Benzyl 4-cyano-4-phenylpiperidine-1-carboxylate typically involves multiple steps. One common method starts with benzyl chloride and diethanolamine as raw materials. The process involves the following steps :

    Preparation of Benzyl Diethanolamine: Benzyl chloride reacts with diethanolamine.

    Formation of Benzyl Dichloroethylamine Hydrochloride: Benzyl diethanolamine reacts with thionyl chloride.

    Synthesis of this compound: Benzyl dichloroethylamine hydrochloride reacts with benzyl cyanide.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and purity. The process is designed to be simple and cost-effective, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Benzyl 4-cyano-4-phenylpiperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines.

Scientific Research Applications

Benzyl 4-cyano-4-phenylpiperidine-1-carboxylate has a wide range of applications in scientific research :

Mechanism of Action

The mechanism of action of Benzyl 4-cyano-4-phenylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. As a calcium channel blocker, it inhibits the influx of calcium ions into cells, which can affect various physiological processes . This inhibition can lead to effects such as reduced muscle contraction and altered neurotransmitter release.

Comparison with Similar Compounds

  • Benzyl 4-hydroxy-1-piperidinecarboxylate
  • Benzyl 4-phenylpiperidine-1-carboxylate

Comparison: Benzyl 4-cyano-4-phenylpiperidine-1-carboxylate is unique due to the presence of the cyano group, which imparts distinct chemical properties and reactivity. In contrast, similar compounds like Benzyl 4-hydroxy-1-piperidinecarboxylate and Benzyl 4-phenylpiperidine-1-carboxylate lack this functional group, leading to differences in their chemical behavior and applications .

Properties

Molecular Formula

C20H20N2O2

Molecular Weight

320.4 g/mol

IUPAC Name

benzyl 4-cyano-4-phenylpiperidine-1-carboxylate

InChI

InChI=1S/C20H20N2O2/c21-16-20(18-9-5-2-6-10-18)11-13-22(14-12-20)19(23)24-15-17-7-3-1-4-8-17/h1-10H,11-15H2

InChI Key

DNCICKHTKCCTID-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(C#N)C2=CC=CC=C2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.